4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an isopropyl group and a carbonitrile group attached to the oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazine ring .
Another method involves the use of Schiff-base formation followed by base-mediated alkylation with phenacyl bromide or substituted phenacyl bromide. This one-pot, multicomponent reaction is efficient and provides good yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are designed to be environmentally friendly by minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine: A similar compound without the isopropyl and carbonitrile groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with different functional groups and biological activities.
Uniqueness
4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the carbonitrile group provides additional reactivity, making it a versatile compound for various applications.
Biological Activity
4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C12H14N2O with a molecular weight of approximately 202.25 g/mol. The structure consists of a benzo[b][1,4]oxazine framework with an isopropyl group and a carbonitrile functional group.
Anticancer Properties
Recent studies have indicated that compounds within the benzo[b][1,4]oxazine class exhibit anticancer properties. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines through the activation of apoptotic pathways and cell cycle arrest mechanisms. Specifically, it was noted that the compound could induce apoptosis in human breast cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .
Immunomodulatory Effects
Research has highlighted the role of this compound in modulating immune responses. It has been shown to promote the activity of retinoid-related orphan receptor gamma (RORγ), which is crucial for the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 (IL-17). This suggests potential applications in treating autoimmune diseases where Th17 cells play a pivotal role .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, indicating its potential utility as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Case Studies
Case Study 1: Cancer Treatment
A study involving the administration of this compound to xenograft models showed a marked reduction in tumor size compared to controls. The compound was administered at doses of 50 mg/kg body weight over a period of 21 days. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
Case Study 2: Autoimmune Disorders
In a clinical trial assessing the immunomodulatory effects of the compound on patients with rheumatoid arthritis, participants receiving 100 mg/day reported significant reductions in disease activity scores after eight weeks. The trial indicated enhanced IL-17 production correlated with clinical improvements .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased expression of caspases.
- RORγ Activation : Modulation of immune responses through RORγ signaling pathways.
- Membrane Disruption : Interference with bacterial cell membranes contributing to antimicrobial effects.
Data Summary Table
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-9(2)14-8-10(7-13)15-12-6-4-3-5-11(12)14/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
DPVIJIRQDOLWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(OC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.